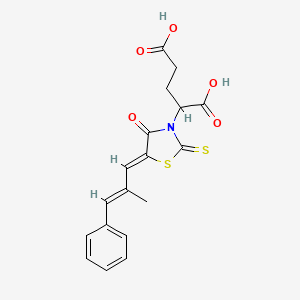

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds, such as pentanedioic acid derivatives, have been identified as farnesyltransferase inhibitors (ftis) . Farnesyltransferase is an enzyme involved in protein prenylation, a post-translational modification that is crucial for the function of many proteins involved in cell signaling .

Mode of Action

It’s likely that it interacts with its targets (such as farnesyltransferase) by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition could lead to changes in the activity of downstream proteins and pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to protein prenylation, given its potential role as a farnesyltransferase inhibitor . Protein prenylation involves the addition of hydrophobic molecules to a protein, which can affect the protein’s function and location within the cell . Inhibition of farnesyltransferase could therefore disrupt these processes and have downstream effects on a variety of cellular functions.

Pharmacokinetics

Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water . This could potentially affect the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific proteins and pathways it affects. As a potential farnesyltransferase inhibitor, it could disrupt the function of many proteins, leading to changes in cell signaling and other cellular processes .

Action Environment

Environmental factors, such as pH, can influence the action, efficacy, and stability of this compound . For example, boronic acids and their esters, which are structurally similar to this compound, are known to hydrolyze more rapidly at physiological pH . This could potentially affect the stability of the compound and its ability to exert its effects in the body .

Activité Biologique

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid, commonly known as Epalrestat, is a thiazolidinedione derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antibacterial and antidiabetic treatments. The following sections will detail its biological activity, mechanisms, and relevant research findings.

The molecular formula of Epalrestat is C15H13NO3S2 with a molecular weight of 319.40 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 319.40 g/mol |

| Melting Point | 224 °C |

| Purity | ≥98% (by HPLC) |

| Solubility | High GI absorption |

| BBB Permeability | No |

Antibacterial Activity

Epalrestat has demonstrated significant antibacterial properties against various Gram-positive bacteria. In vitro studies have shown that it possesses minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains. Notably, certain derivatives of thiazolidinediones exhibit enhanced antibacterial activity compared to their parent compounds .

Case Study:

A study focused on the synthesis and evaluation of thiazolidinedione derivatives found that compounds similar to Epalrestat displayed potent activity against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 2 µg/mL .

Antidiabetic Activity

Epalrestat is primarily known for its role in diabetes management through the inhibition of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, Epalrestat reduces the conversion of glucose to sorbitol, thereby alleviating osmotic and oxidative stress in diabetic tissues.

Mechanism of Action:

The mechanism involves the binding of Epalrestat to the active site of aldose reductase, leading to a decrease in sorbitol accumulation within cells. This action is particularly beneficial in preventing diabetic neuropathy and retinopathy .

In Vitro Studies

In vitro evaluations have consistently shown that Epalrestat exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have reported IC50 values indicating significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 9.14 |

| MCF-7 | 12.45 |

| HepG2 | 15.15 |

Pharmacokinetics

Epalrestat is well absorbed in the gastrointestinal tract but does not penetrate the blood-brain barrier (BBB). It has been identified as a substrate for various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may influence its metabolism and interactions with other drugs .

Applications De Recherche Scientifique

Pharmacological Applications

-

Diabetes Management

- Epalrestat has been studied for its role as an aldose reductase inhibitor (ARI), which is crucial in the management of diabetic complications. By inhibiting this enzyme, Epalrestat helps reduce the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress on cells, particularly in the eyes and nerves .

- Neuroprotective Effects

- Antioxidant Activity

Biochemical Research

- Metabolomics

- Cell Signaling Pathways

Case Studies

-

Clinical Trials on Diabetic Patients

- Several clinical trials have evaluated the efficacy of Epalrestat in patients with diabetes mellitus, focusing on its effects on neuropathy and retinopathy. Results have shown improvements in nerve conduction velocity and reductions in retinal thickness, indicating its potential as a treatment option .

- Neurodegenerative Disease Models

Propriétés

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c1-11(9-12-5-3-2-4-6-12)10-14-16(22)19(18(25)26-14)13(17(23)24)7-8-15(20)21/h2-6,9-10,13H,7-8H2,1H3,(H,20,21)(H,23,24)/b11-9+,14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQYUFJHQPXNZ-VDVFTDKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.